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Compound of Interest

Compound Name: 2-(2-Oxocyclohexyl)acetyl chloride

Cat. No.: B3130317 Get Quote

An In-depth Technical Guide to 2-(2-
Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and

synthetic applications of 2-(2-Oxocyclohexyl)acetyl chloride, a reactive chemical

intermediate of interest in organic synthesis and medicinal chemistry.

Chemical Properties
2-(2-Oxocyclohexyl)acetyl chloride is a bifunctional molecule containing a reactive acyl

chloride group and a cyclohexanone moiety. These features make it a versatile building block

for the synthesis of a variety of more complex molecules.

Property Value Source

Molecular Formula C₈H₁₁ClO₂ ChemBK

Molar Mass 174.62 g/mol ChemBK

Predicted Density 1.171 ± 0.06 g/cm³ ChemBK

Predicted Boiling Point 264.7 ± 13.0 °C ChemBK
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Spectral Data
While experimentally obtained spectra for 2-(2-Oxocyclohexyl)acetyl chloride are not readily

available in the public domain, the following are predicted spectral data based on its structure

and known spectroscopic trends for similar functional groups.

Spectroscopy Predicted Data

¹H NMR

δ (ppm): 1.50-2.50 (m, 8H, cyclohexyl protons),

2.80-3.20 (m, 1H, methine proton), 3.50-3.80

(m, 2H, methylene protons adjacent to carbonyl)

¹³C NMR

δ (ppm): 25-45 (cyclohexyl carbons), 50-60

(methine carbon), 170-175 (acetyl chloride

carbonyl), 205-215 (cyclohexanone carbonyl)

IR Spectroscopy

ν (cm⁻¹): ~1800 (C=O, acyl chloride), ~1715

(C=O, cyclohexanone), 2850-2950 (C-H,

alkane)

Mass Spectrometry

m/z: 174/176 (M+, isotopic pattern for Cl),

fragments corresponding to loss of Cl, CO, and

cleavage of the cyclohexyl ring.

Reactivity
As an acyl chloride, 2-(2-Oxocyclohexyl)acetyl chloride is a highly reactive electrophile. The

carbonyl carbon of the acetyl chloride group is susceptible to nucleophilic attack, leading to

substitution of the chloride ion. The presence of the ketone on the cyclohexyl ring offers a

second site for chemical modification, though it is generally less reactive than the acyl chloride.

Key reactions include:

Hydrolysis: Reacts readily with water to form 2-(2-oxocyclohexyl)acetic acid and hydrochloric

acid.

Esterification: Reacts exothermically with alcohols to form the corresponding esters.

Amidation: Reacts with primary or secondary amines to form amides.
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Friedel-Crafts Acylation: Can be used as an acylating agent for aromatic compounds in the

presence of a Lewis acid catalyst.

Due to its reactivity, particularly with moisture, this compound should be handled under

anhydrous conditions.

Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and common

reactions of 2-(2-Oxocyclohexyl)acetyl chloride.

Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride
This protocol describes the conversion of 2-(2-oxocyclohexyl)acetic acid to the corresponding

acetyl chloride using thionyl chloride.

Materials:

2-(2-Oxocyclohexyl)acetic acid

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM)

Rotary evaporator

Schlenk line or similar inert atmosphere setup

Procedure:

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux

condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-

oxocyclohexyl)acetic acid (1 equivalent).

Add anhydrous dichloromethane to dissolve the acid.

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.
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After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2

hours.

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and

analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

Once the reaction is complete, allow the mixture to cool to room temperature.

Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

The resulting crude 2-(2-Oxocyclohexyl)acetyl chloride can be purified by vacuum

distillation or used directly in subsequent reactions.

Esterification with Ethanol
This protocol details the formation of ethyl 2-(2-oxocyclohexyl)acetate.

Materials:

2-(2-Oxocyclohexyl)acetyl chloride

Anhydrous ethanol

Anhydrous pyridine or triethylamine

Anhydrous diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(2-
Oxocyclohexyl)acetyl chloride (1 equivalent) in anhydrous diethyl ether.

Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of anhydrous ethanol (1.2 equivalents) and anhydrous

pyridine (1.2 equivalents) in anhydrous diethyl ether.

Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1 hour.

Monitor the reaction by TLC.

Upon completion, quench the reaction by the slow addition of water.

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated

aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purify the crude ester by column chromatography on silica gel.

Amidation with a Primary Amine
This protocol describes the synthesis of N-alkyl-2-(2-oxocyclohexyl)acetamide.

Materials:

2-(2-Oxocyclohexyl)acetyl chloride

Primary amine (e.g., ethylamine)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:
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Dissolve the primary amine (2.2 equivalents) in anhydrous DCM in a round-bottom flask

under an inert atmosphere and cool to 0 °C.

In a separate flask, dissolve 2-(2-Oxocyclohexyl)acetyl chloride (1 equivalent) in

anhydrous DCM.

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

Monitor the reaction by TLC.

Once the reaction is complete, wash the mixture with water, saturated aqueous sodium

bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude amide can be purified by recrystallization or column chromatography.

Logical and Signaling Pathway Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical biological

application of derivatives of 2-(2-Oxocyclohexyl)acetyl chloride.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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